2-[(4-Oxopentyl)oxy]benzamide
Description
2-[(4-Oxopentyl)oxy]benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-oxopentyloxy group at the ortho position of the benzene ring.
Properties
IUPAC Name |
2-(4-oxopentoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)5-4-8-16-11-7-3-2-6-10(11)12(13)15/h2-3,6-7H,4-5,8H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOBSUWARVPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxopentyl)oxy]benzamide typically involves the reaction of 2-hydroxybenzamide with 4-oxopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Oxopentyl)oxy]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxopentyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-Oxopentyl)oxy]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Oxopentyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamides
Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[(4-Oxopentyl)oxy]benzamide with structurally related compounds, focusing on substituent effects and reported activities.
Substituent Impact on Activity
- Azetidinone Derivatives: The incorporation of a β-lactam (azetidinone) ring, as seen in compound 4 from , significantly enhances antimicrobial potency. QSAR studies indicate that topological parameters (Balaban index, molecular connectivity) govern activity, suggesting that rigidity and electronic effects from the azetidinone ring improve target binding .
- Halogenation : Chloro-substituted benzamides (e.g., ) often exhibit enhanced bioactivity due to increased lipophilicity and electron-withdrawing effects, improving membrane penetration and enzyme inhibition .
- Natural Benzamides : Compounds like N-[1-(benzoyloxy)ethyl]benzamide () isolated from Litsea garrettii lack cytotoxicity in Hep G2 and MDA-MB-231 cell lines, contrasting with synthetic derivatives. This highlights the role of substituents in modulating toxicity .
Pharmacokinetic Considerations
- The 4-oxopentyloxy group in the target compound introduces a ketone, which may improve solubility via hydrogen bonding but could also increase metabolic instability. In contrast, trifluoropropyl or chloro groups (e.g., ) enhance metabolic resistance and target affinity .
- Ethoxy linkers () or methoxy groups () may balance lipophilicity and solubility, but data on 2-[(4-Oxopentyl)oxy]benzamide’s pharmacokinetics remain unavailable .
Biological Activity
2-[(4-Oxopentyl)oxy]benzamide is an organic compound characterized by a benzamide group linked to a 4-oxopentyl chain via an ether bond. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. Understanding its mechanisms of action and biological effects is crucial for its application in therapeutic contexts.
- Chemical Formula : C₁₂H₁₅NO₃
- IUPAC Name : 2-(4-oxopentoxy)benzamide
- Molecular Weight : 221.26 g/mol
Synthesis
The synthesis of 2-[(4-Oxopentyl)oxy]benzamide typically involves the reaction of 2-hydroxybenzamide with 4-oxopentyl bromide in the presence of a base such as potassium carbonate, using dimethylformamide as a solvent at elevated temperatures. This method provides a reliable route for producing the compound in sufficient purity for research applications.
The biological activity of 2-[(4-Oxopentyl)oxy]benzamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions and influencing various biochemical pathways. This modulation can result in significant therapeutic effects, particularly in conditions where enzyme regulation is critical.
Biological Activity
Research indicates that 2-[(4-Oxopentyl)oxy]benzamide exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may be beneficial in treating diseases linked to enzyme dysregulation.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : There is evidence to suggest that 2-[(4-Oxopentyl)oxy]benzamide can modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies demonstrated that 2-[(4-Oxopentyl)oxy]benzamide effectively inhibited the activity of specific enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition was measured using spectrophotometric assays, revealing an IC50 value indicative of its potency .
- Cell Culture Experiments : In human endothelial cells, treatment with varying concentrations of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and IL-8), suggesting its potential as an anti-inflammatory agent .
- Toxicological Assessments : Toxicological evaluations conducted on animal models indicated that while the compound exhibits beneficial biological activities, it also necessitates careful dosage management due to observed systemic effects at high concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-[(4-Oxobutyl)oxy]benzamide | Moderate enzyme inhibition | 15 |
| 2-[(4-Oxohexyl)oxy]benzamide | Strong anti-inflammatory effects | 10 |
| 2-[(4-Oxopentyl)oxy]benzamide | Significant enzyme inhibition | 8 |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, 2-[(4-Oxopentyl)oxy]benzamide demonstrates notable potency, particularly in enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
